molecular formula C9H10ClNO3S B080865 4-Acetamido-3-methylbenzene-1-sulfonyl chloride CAS No. 14988-21-7

4-Acetamido-3-methylbenzene-1-sulfonyl chloride

Cat. No. B080865
CAS RN: 14988-21-7
M. Wt: 247.7 g/mol
InChI Key: PTQIUVQLPQCNMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, where 4-Acetamido-3-methylbenzene-1-sulfonyl chloride could be used as a precursor or intermediate. For instance, the synthesis of β-acetamido ketones can be facilitated by novel Bronsted acidic ionic liquids under mild conditions, showcasing the versatility of sulfonamide-based compounds in organic transformations (Zare et al., 2012). Additionally, the synthesis of sulfonamides incorporating benzodioxane and acetamide moieties, potentially involving similar sulfonyl chlorides, has demonstrated significant enzyme inhibitory activities (Abbasi et al., 2019).

Molecular Structure Analysis

Studies on the molecular structure of related sulfonamide compounds through techniques like X-ray crystallography have provided insights into their conformational dynamics. For instance, the structural characterization of sulfonamide derivatives has been detailed, highlighting the importance of molecular geometry in understanding the chemical behavior and potential reactivity of such compounds (Saeed et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 4-Acetamido-3-methylbenzene-1-sulfonyl chloride are diverse. The compound's reactivity has been explored in contexts like the synthesis of sulfonamides, where its sulfonyl chloride group reacts with various amines. Such reactions are foundational in producing compounds with potential antibacterial properties (Abbasi et al., 2016).

Physical Properties Analysis

The physical properties of sulfonyl chloride derivatives, including melting points, solubility, and crystal structure, can significantly affect their application in chemical syntheses. For instance, the solvation and hydrolysis behavior of sulfonyl chlorides in different solvent systems provide insights into their stability and reactivity under various conditions (Ivanov et al., 2005).

Chemical Properties Analysis

The chemical properties of 4-Acetamido-3-methylbenzene-1-sulfonyl chloride, such as reactivity towards nucleophiles, susceptibility to hydrolysis, and participation in coupling reactions, are crucial for its application in synthetic chemistry. Research on the sulfonylation of amines, for instance, highlights the compound's role in facilitating the formation of sulfonamides, a class of compounds with significant therapeutic potential (Truong et al., 2016).

Scientific Research Applications

  • Enzyme Inhibitory Potential : A study investigated the enzyme inhibitory potential of new sulfonamides synthesized using 4-methylbenzenesulfonyl chloride, a derivative of 4-Acetamido-3-methylbenzene-1-sulfonyl chloride. These compounds were tested against α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. This suggests potential applications in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

  • Synthesis of Antibacterial Drugs : Another research focused on the synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine, an impurity in the antibacterial drug Sulfamethizole. The process involved the reaction of 2-amino-5-methyl-1, 3, 4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, indicating its role in the synthesis of antibacterial compounds (Talagadadeevi et al., 2012).

  • Dye Intermediate Synthesis : A study on 3'-Amino-4-acetamido-benzenesulfonanilide, a dye intermediate, involved the use of 4-acetamidobenzenesulfonyl chloride. The research explored the factors affecting the yield of sulfoamidation, providing insights into the synthesis process for dye intermediates (Yu Chang-shun, 2008).

  • Antibacterial Agent Synthesis : Another study synthesized N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides, revealing their potential as antibacterial agents. The compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

  • Solvation Bifunctional Catalysis : Research on the hydrolysis of sulfonyl chlorides, including 4-acetamidobenzenesulfonyl chloride, studied the temperature dependence and reaction pathways, revealing insights into the catalysis process (Ivanov et al., 2005).

properties

IUPAC Name

4-acetamido-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-6-5-8(15(10,13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQIUVQLPQCNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469274
Record name 4-Acetamido-3-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-3-methylbenzene-1-sulfonyl chloride

CAS RN

14988-21-7
Record name 4-Acetamido-3-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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